

A Comparative Structural Analysis: Rubidium Hydride (RbH) vs. Sodium Chloride (NaCl)

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Compound of Interest

Compound Name: *Rubidium hydride*

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A detailed guide for researchers, scientists, and drug development professionals on the structural similarities and differences between **Rubidium Hydride** and the archetypal Sodium Chloride structure.

This guide provides a comprehensive comparison of the crystal structures of **Rubidium Hydride** (RbH) and Sodium Chloride (NaCl). While both compounds adopt the same rock-salt crystal structure, subtle differences in their ionic radii and lattice parameters lead to distinct physical properties. This analysis is supported by crystallographic data and a standardized experimental protocol for structure determination.

Structural Comparison

Both RbH and NaCl crystallize in a face-centered cubic (FCC) lattice, commonly known as the rock-salt or NaCl-type structure.^{[1][2]} In this arrangement, each cation is surrounded by six anions, and each anion is surrounded by six cations, resulting in a coordination number of 6 for both ions.^{[3][4][5][6]} The larger anions typically form a cubic close-packed structure, with the smaller cations occupying the octahedral voids.^{[3][7]}

Despite sharing the same crystal structure, the difference in the constituent ions (Rb⁺ vs. Na⁺ and H⁻ vs. Cl⁻) leads to variations in the lattice parameters and overall unit cell volume.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for RbH and NaCl.

Property	Rubidium Hydride (RbH)	Sodium Chloride (NaCl)
Crystal System	Cubic	Cubic
Crystal Structure	Rock-Salt (NaCl-type)	Rock-Salt (NaCl-type)
Space Group	Fm-3m (No. 225)	Fm-3m (No. 225)
Lattice Parameter (a)	3.02 Å	5.6402 Å
Coordination Number	6:6	6:6
Ionic Radii		
Cation Radius	Rb ⁺ : 1.48 Å	Na ⁺ : 0.95 Å - 1.16 Å
Anion Radius	H ⁻ : ~1.40 Å	Cl ⁻ : 1.81 Å

Note on Ionic Radii: The ionic radius of the hydride ion (H⁻) can vary depending on the method of determination. The value of ~1.40 Å is a commonly accepted value for the hydride ion in ionic metal hydrides.[8] The ionic radius of Na⁺ can also vary based on the coordination environment.[2][9][10][11][12]

Experimental Protocol: Crystal Structure Determination by Powder X-ray Diffraction (XRD)

The determination of the crystal structure and lattice parameters of crystalline solids like RbH and NaCl is routinely performed using powder X-ray diffraction (XRD). This non-destructive technique provides detailed information about the atomic arrangement within a crystal lattice.[5][13][14]

I. Principle

X-ray diffraction is based on the constructive interference of monochromatic X-rays scattered by the electrons of atoms in a crystalline material.[13] When a beam of X-rays strikes a powdered sample, the randomly oriented crystallites will, at specific angles of incidence (θ), satisfy Bragg's Law:

$$n\lambda = 2d \sin(\theta)$$

where:

- n is an integer representing the order of diffraction.
- λ is the wavelength of the incident X-rays.
- d is the spacing between the crystal lattice planes.
- θ is the angle of incidence.

By measuring the angles (2θ) at which constructive interference occurs, the d -spacings can be calculated. The set of d -spacings is unique to a particular crystal structure and can be used to identify the compound and determine its lattice parameters.

II. Instrumentation

A standard powder X-ray diffractometer consists of three main components:

- X-ray Source: Typically a sealed X-ray tube (e.g., with a copper anode, generating Cu $K\alpha$ radiation with a wavelength of 1.5418 Å).[14]
- Sample Holder: A flat plate to hold the finely powdered sample.
- Detector: An electronic sensor that measures the intensity of the diffracted X-rays at different 2θ angles.[14]

III. Sample Preparation

- A small amount of the sample (RbH or NaCl) is finely ground into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
- The powder is then carefully packed into the sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.

IV. Data Collection

- The sample holder is placed into the diffractometer.

- The X-ray source is activated, and the detector is set to scan over a specific range of 2θ angles (e.g., 20° to 80°).
- As the goniometer rotates the sample at an angle of θ , the detector rotates at an angle of 2θ to collect the diffracted X-rays.
- The intensity of the diffracted X-rays is recorded at each 2θ step, generating a diffraction pattern (a plot of intensity versus 2θ).

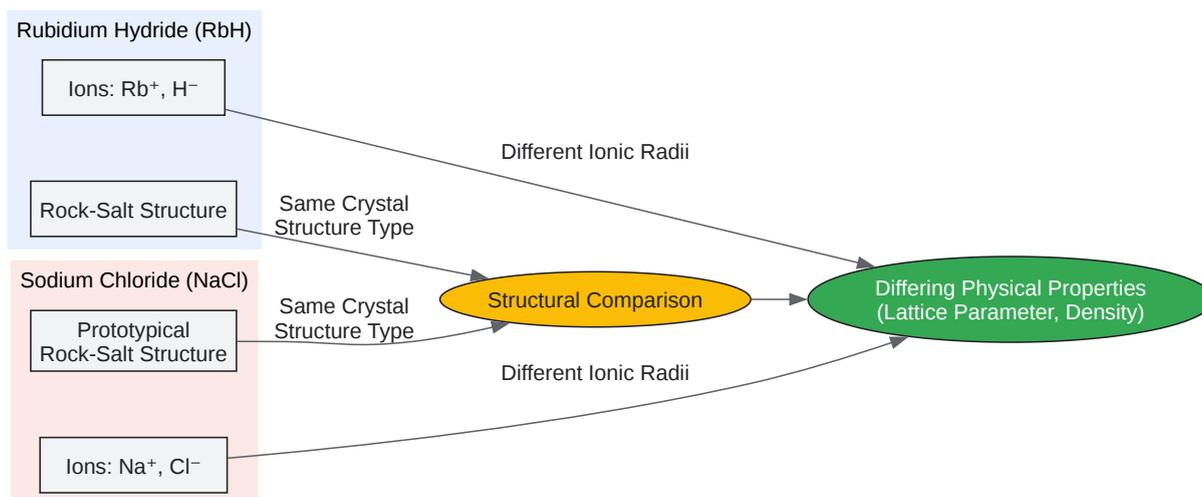
V. Data Analysis

- The positions (2θ values) of the diffraction peaks are determined.
- The d-spacings for each peak are calculated using Bragg's Law.
- The Miller indices (hkl) of the crystal planes corresponding to each diffraction peak are assigned based on the systematic absences for a face-centered cubic lattice.
- The lattice parameter (a) is then calculated from the d-spacings and Miller indices using the following equation for a cubic system:

$$a = d * \sqrt{h^2 + k^2 + l^2}$$

- The final lattice parameter is typically refined using a least-squares method over all measured diffraction peaks.

Logical Relationship of Structural Comparison



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A diagram illustrating the structural relationship between RbH and NaCl.

This guide provides a foundational understanding of the structural characteristics of **Rubidium Hydride** in comparison to the well-established Sodium Chloride structure. The provided data and experimental protocol serve as a valuable resource for researchers in materials science and drug development.

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- To cite this document: BenchChem. [A Comparative Structural Analysis: Rubidium Hydride (RbH) vs. Sodium Chloride ($NaCl$)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085046#structural-analysis-of-rbh-compared-to-nacl-prototypical-structure]

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